1-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
“1-Phenyl-1H-pyrazole-4-carbonitrile” is a compound with the CAS Number: 709-04-6 and a molecular weight of 169.19 . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of “1-phenyl-1H-pyrazole-4-carbonitrile” involves a series of reactions . One method involves a one-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free conditions using an engineered polyvinyl alcohol catalyst . The reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine in the presence of this catalyst yields the desired product .
Molecular Structure Analysis
The InChI code for “1-phenyl-1H-pyrazole-4-carbonitrile” is 1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H
. This code provides a standard way to encode the compound’s molecular structure and formula .
Chemical Reactions Analysis
The reactivity of “1-phenyl-1H-pyrazole-4-carbonitrile” has been explored in various studies . For instance, it has been shown to react with active methylene derivatives, including malononitrile and ethyl cyanoacetate .
Physical And Chemical Properties Analysis
“1-Phenyl-1H-pyrazole-4-carbonitrile” is a solid at room temperature .
Scientific Research Applications
Application in Heterocyclic Chemistry
- Scientific Field: Heterocyclic Chemistry .
- Summary of the Application: 1-phenyl-1H-pyrazole-4-carbonitrile is used in the synthesis of pyrazole and its derivatives through multicomponent reaction .
- Methods of Application: The synthesis protocol includes functionalization of polyvinyl alcohol by sulfonic acid groups. The synthesized catalyst was then subjected to several characterization techniques to confirm its formation and study its physicochemical properties .
- Results or Outcomes: The catalyst with sufficient acidic sites displayed appreciable catalytic performance yielding 89% of the desired pyrazole product under ambient reaction conditions .
Application in Medicinal Chemistry
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: 1-phenyl-1H-pyrazole-4-carbonitrile is used in the synthesis of new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives .
- Methods of Application: The reactivity of 1-phenyl-1H-pyrazole-4-carbonitrile towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .
- Results or Outcomes: The reaction afforded 2-amino-6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-4-phenylpyridine-3-carbonitrile and ethyl 6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-1,2-dihydro-2-oxo-4-phenylpyridine-3-carboxylate .
Application in Antimicrobial Research
- Scientific Field: Antimicrobial Research .
- Summary of the Application: 1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been synthesized and tested for their antimicrobial activity .
- Methods of Application: The synthesized compounds were tested in vitro against Escherichia coli, Staphylococcus aureus, and Candida albicans using the agar diffusion technique .
- Results or Outcomes: Compounds 8b, 8c, and 8d showed significant antifungal activity against the fungus C. albicans .
Application in Synthesis of Heterocycles
- Scientific Field: Organic Chemistry .
- Summary of the Application: 1-phenyl-1H-pyrazole-4-carbonitrile is used in the synthesis of diverse heterocyclic systems containing azole and condensed azole moieties .
- Methods of Application: The reactivity of 1-phenyl-1H-pyrazole-4-carbonitrile towards nitrogen-containing 1,2- and 1,3-binucleophiles was explored .
- Results or Outcomes: The reaction afforded functionalized heterocycles .
Application in Synthesis of Functionalized Pyrazole Derivatives
- Scientific Field: Organic Chemistry .
- Summary of the Application: 1-phenyl-1H-pyrazole-4-carbonitrile is used in the synthesis of functionalized pyrazole derivatives .
- Methods of Application: Aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde afforded 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile .
- Results or Outcomes: The reactivity of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored and afforded 2-amino-6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-4-phenylpyridine-3-carbonitrile and ethyl 6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-1,2-dihydro-2-oxo-4-phenylpyridine-3-carboxylate, respectively .
Application in Synthesis of Pyrazoloquinolines
- Scientific Field: Organic Chemistry .
- Summary of the Application: 1-phenyl-1H-pyrazole-4-carbonitrile is used in the synthesis of 1H-Pyrazolo[3,4-b]quinolines .
- Methods of Application: Aldehyde 21 can be prepared by reducing 5-amino-1-methyl (phenyl)-1H-pyrazole-4-carbonitrile with Raney-nickel alloy and formic acid .
- Results or Outcomes: The reaction afforded functionalized heterocycles .
Safety And Hazards
“1-Phenyl-1H-pyrazole-4-carbonitrile” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
The future directions for “1-phenyl-1H-pyrazole-4-carbonitrile” could involve further exploration of its synthesis methods, reactivity, and potential applications . Given its chemical structure and properties, it could serve as a precursor for the synthesis of various functional groups and heterocycles .
properties
IUPAC Name |
1-phenylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUOMWCBAUSGQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447994 | |
Record name | 1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
709-04-6 | |
Record name | 1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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